Polymerizability Divergence: 4-Nitro Isomer Fails Electropolymerization While 5-Nitro and 6-Nitro Yield Nanowire Polymers
In a direct head-to-head study comparing all four nitroindole positional isomers (4-, 5-, 6-, and 7-nitroindole) under identical electropolymerization conditions, poly(4-nitroindole) failed to form entirely, while poly(5-nitroindole) and poly(6-nitroindole) successfully produced nanowire structures [1]. This qualitative difference in polymerizability is absolute, not a matter of yield or efficiency.
| Evidence Dimension | Electropolymerization outcome |
|---|---|
| Target Compound Data | No polymer formation (4-PNI fails to prepare) |
| Comparator Or Baseline | 5-nitroindole (forms 5-PNI nanowires); 6-nitroindole (forms 6-PNI nanowires); 7-nitroindole (forms dense 7-PNI) |
| Quantified Difference | Qualitative binary outcome: polymer forms vs. no polymer forms |
| Conditions | Electropolymerization under identical conditions; polymer evaluated for supercapacitor applications |
Why This Matters
The inability of 4-nitroindole derivatives to undergo electropolymerization means that procurement of 4-nitro-1H-indole-6-carboxylic acid for conducting polymer applications would be a critical mistake—only 5-nitro or 6-nitro positional isomers are viable for this specific use case.
- [1] Positional Isomeric Effect of Nitro Group Substituted Indoles on the Electropolymerization and the Capacitance Performances of Their Polymers. Journal of Applied Polymer Science, 2023. View Source
